![molecular formula C14H23BN2O2 B1492435 1-Allyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 2246635-45-8](/img/structure/B1492435.png)
1-Allyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
This compound is a derivative of boronic acid and pyrazole. It contains an allyl group (a carbon chain attached to a double bond), a pyrazole ring (a five-membered ring with two nitrogen atoms), and a boronic ester group (a boron atom attached to two methyl groups and an oxygen atom) .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a boronic ester group, which consists of a boron atom attached to two methyl groups and an oxygen atom. The allyl group is a carbon chain attached to a double bond .Chemical Reactions Analysis
The chemical reactions involving this compound could include coupling reactions, where the compound reacts with another molecule to form a larger molecule. The boronic ester group in the compound can participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, boiling point, and refractive index. For example, it has a molecular weight of 168.04, a density of 0.896 g/mL at 25 °C, and a boiling point of 50-53 °C/5 mmHg .Scientific Research Applications
Synthesis and Characterization
The compound has been a subject of interest in the field of synthetic chemistry, with studies focusing on its synthesis and structural characterization. Liao et al. (2022) delved into the synthesis and characterization of a structurally similar compound, using various spectroscopic methods like FT-IR, NMR, and MS, and confirmed the structure with X-ray diffraction. The study also applied Density Functional Theory (DFT) to predict molecular structure, which aligned with the X-ray diffraction results (Liao et al., 2022). Similarly, Yang et al. (2021) synthesized and characterized another related compound, using FTIR, NMR, and MS, and also utilized DFT for understanding the molecular structure and electrostatic potential (Yang et al., 2021a).
Ligand Properties and Complex Formation
The compound and its derivatives have been studied for their ligand properties and ability to form complexes with metals. Hübner et al. (2006) investigated novel tripodal N,N,O ligands, which can potentially be immobilized on a solid phase, and explored their chemical behavior and complex formation with metals like manganese and rhenium (Hübner et al., 2006). Fukushima et al. (1976) explored the reaction of a related compound, 1-allyl-3,5-dimethylpyrazole (ADMP), with Group VI metal hexacarbonyls, leading to the formation of novel mono-olefin complexes (Fukushima et al., 1976).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dimethyl-1-prop-2-enyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2/c1-8-9-17-11(3)12(10(2)16-17)15-18-13(4,5)14(6,7)19-15/h8H,1,9H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMGNGSYBJRNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



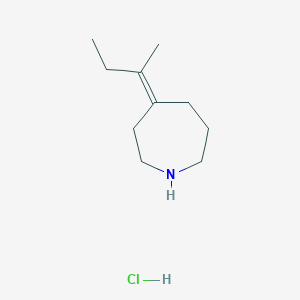
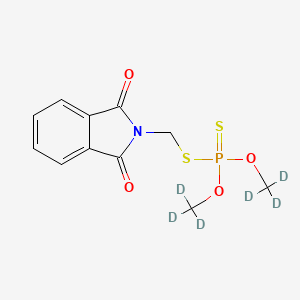
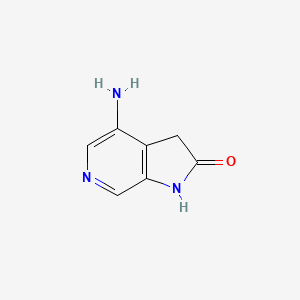
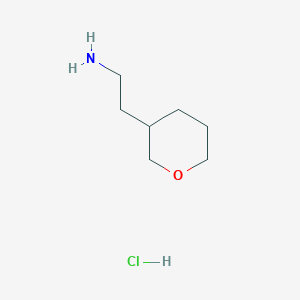
![1-But-3-enyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1492360.png)
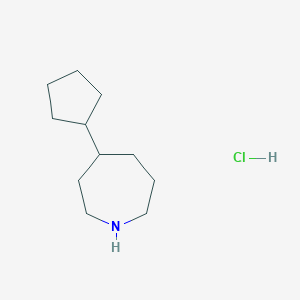
![1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1492363.png)
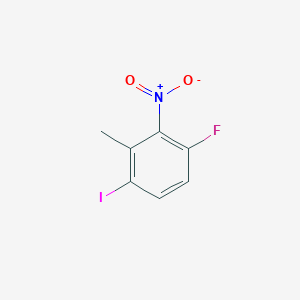
![2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one](/img/structure/B1492366.png)
![(3,3-Dimethylbutan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1492368.png)
![(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1492369.png)
![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-pyrano[3,4-d][1,2,3]triazole](/img/structure/B1492372.png)

